molecular formula C3H8ClF2N B1421929 3,3-Difluoropropan-1-amine hydrochloride CAS No. 1010097-89-8

3,3-Difluoropropan-1-amine hydrochloride

Cat. No.: B1421929
CAS No.: 1010097-89-8
M. Wt: 131.55 g/mol
InChI Key: GZIRVKYLTVWXDL-UHFFFAOYSA-N
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Description

3,3-Difluoropropan-1-amine hydrochloride is a chemical compound with the molecular formula C3H8ClF2N. It is a derivative of propanamine, where two hydrogen atoms on the third carbon are replaced by fluorine atoms, and it is combined with hydrochloric acid to form the hydrochloride salt. This compound is used in various scientific research applications, particularly in the preparation of specific inhibitors.

Mechanism of Action

Target of Action

The primary targets of 3,3-Difluoropropan-1-amine hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

The exact mode of action of This compound It is believed that this compound interacts with its targets in a way that influences cellular processes .

Biochemical Pathways

The biochemical pathways affected by This compound It is known that this compound can be useful in the preparation of hydroxamate-based histone deacetylase inhibitors , suggesting that it may play a role in the regulation of gene expression.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Result of Action

The molecular and cellular effects of This compound As research progresses, more information about the effects of this compound at the molecular and cellular level will become available .

Biochemical Analysis

Biochemical Properties

3,3-Difluoropropan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It is known to interact with histone deacetylases, a class of enzymes involved in the removal of acetyl groups from histone proteins . This interaction is crucial as it influences gene expression by altering the chromatin structure. The compound’s ability to inhibit histone deacetylases makes it a valuable tool in studying epigenetic regulation and potential therapeutic applications in cancer treatment .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of histone deacetylases leads to increased acetylation of histone proteins, resulting in a more relaxed chromatin structure and enhanced gene transcription . This can affect cell proliferation, differentiation, and apoptosis, making it a compound of interest in cancer research and therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with histone deacetylases. By inhibiting these enzymes, the compound prevents the removal of acetyl groups from histone proteins, leading to increased histone acetylation . This change in acetylation status alters the chromatin structure, making it more accessible for transcription factors and other regulatory proteins, thereby influencing gene expression . Additionally, the compound may interact with other biomolecules involved in epigenetic regulation, further modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of gene expression and cell proliferation . The exact temporal dynamics of its effects may vary depending on the experimental conditions and cell types used .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit histone deacetylases, leading to changes in gene expression and cellular function . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects are also noted, where a certain dosage is required to achieve significant biochemical and cellular changes .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a histone deacetylase inhibitor. It interacts with enzymes and cofactors involved in acetylation and deacetylation processes . The compound’s influence on metabolic flux and metabolite levels can be significant, particularly in cells with high rates of histone acetylation and deacetylation . Understanding these pathways is crucial for elucidating the compound’s full range of biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, making it important to study these aspects in detail .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, where histone deacetylases are primarily active, is particularly important for its role in modulating gene expression . Understanding the factors that influence its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoropropan-1-amine hydrochloride typically involves the fluorination of propanamine derivatives. One common method is the reaction of 3,3-difluoropropanol with ammonia in the presence of a catalyst to form 3,3-difluoropropan-1-amine, which is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoropropanone, while reduction could produce difluoropropylamine .

Scientific Research Applications

3,3-Difluoropropan-1-amine hydrochloride is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is used in the study of enzyme inhibitors, particularly histone deacetylase inhibitors, which have implications in cancer research.

    Medicine: It is explored for its potential therapeutic applications, including its role in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoropropylamine: Similar structure but without the hydrochloride component.

    3,3-Difluoro-1-propanamine: Another similar compound with slight variations in structure.

Uniqueness

3,3-Difluoropropan-1-amine hydrochloride is unique due to its specific fluorination pattern and its hydrochloride salt form, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3,3-difluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2N.ClH/c4-3(5)1-2-6;/h3H,1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIRVKYLTVWXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010097-89-8
Record name 1-Propanamine, 3,3-difluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1010097-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-difluoropropan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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